molecular formula C10H12ClNO B062661 N-(2-chlorophenyl)oxolan-3-amine CAS No. 162851-47-0

N-(2-chlorophenyl)oxolan-3-amine

Cat. No.: B062661
CAS No.: 162851-47-0
M. Wt: 197.66 g/mol
InChI Key: UGBNTXAKBOKBEO-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)oxolan-3-amine is a secondary amine featuring a 2-chlorophenyl substituent attached to the oxolane (tetrahydrofuran) ring at the 3-position.

Properties

CAS No.

162851-47-0

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-(2-chlorophenyl)oxolan-3-amine

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-2-4-10(9)12-8-5-6-13-7-8/h1-4,8,12H,5-7H2

InChI Key

UGBNTXAKBOKBEO-UHFFFAOYSA-N

SMILES

C1COCC1NC2=CC=CC=C2Cl

Canonical SMILES

C1COCC1NC2=CC=CC=C2Cl

Synonyms

N-(2'-CHLORO-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Oxolane/Oxetane Rings

The following compounds share the oxolane or oxetane core with varying substituents on the aromatic ring:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Physical State Key Properties/Applications Evidence ID
N-(2-Chlorobenzyl)oxetan-3-amine C₁₀H₁₂ClNO 2-Cl-benzyl, oxetane ring 197.66 Pale liquid High reactivity in drug synthesis
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 4-Cl, 2-CH₃-phenyl, 2-CH₃-oxolane 225.72 Liquid Agrochemical intermediate
N-(3-Bromophenyl)-2-methyloxolan-3-amine C₁₁H₁₄BrNO 3-Br-phenyl, 2-CH₃-oxolane 256.14 Not reported Potential halogenated building block
3-(3-Fluorophenyl)oxetan-3-amine HCl C₉H₁₀ClFNO 3-F-phenyl, oxetane ring Not reported Solid (HCl salt) Versatile in medicinal chemistry

Key Observations :

  • Substituent Effects : The position and type of halogen (Cl, Br, F) influence electronic properties. For example, the 2-chlorophenyl group in N-(2-chlorobenzyl)oxetan-3-amine enhances electrophilicity, favoring nucleophilic substitutions .
  • Ring Size : Oxetane (3-membered) rings (e.g., in ) confer higher ring strain and reactivity compared to oxolane (5-membered) derivatives, which are more conformationally stable .
  • Physical State : Methyl or benzyl substituents (e.g., 2-CH₃ in ) reduce melting points, resulting in liquid states, whereas halogenated derivatives (e.g., ) often form solids.

Derivatives with Chlorophenyl Groups

Compounds bearing chlorophenyl groups but differing in core structures:

Compound Name Core Structure Substituents Melting Point (°C) Applications Evidence ID
N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109) Triphenylmethane 2-Cl-phenyl, diphenylmethyl 131.4 (ethanol) Polymer stabilizer
NPS 2143 Propylamine 2-cyano-3-Cl-phenoxy, naphthyl Not reported Calcium-sensing receptor modulator
N-(3-Chlorophenyl)-3-nitropyridin-2-amine Pyridine 3-Cl-phenyl, nitro Not reported Crystallographically characterized

Key Observations :

  • Steric Effects : Bulky substituents (e.g., diphenylmethyl in T109 ) increase melting points due to restricted molecular motion.
  • Bioactivity : NPS 2143’s 2-chlorophenyl group enhances binding affinity to receptors, demonstrating the pharmacophore role of chlorine .

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